2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide
Descripción
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-14(9-1-2-9)19-16-18-11(8-24-16)15(21)17-10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7-9H,1-2,5-6H2,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOSWCFVTBIPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with oxazole carboxamides. The process may include several steps such as:
- Formation of the oxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the cyclopropanecarboxamido group is performed via standard coupling reactions.
- Purification : Techniques such as column chromatography are employed to isolate the final product.
The biological activity of 2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in critical cellular processes.
Inhibitory Potency
Research has demonstrated that this compound exhibits inhibitory activity against various enzymes. For instance, in a study evaluating a series of oxazolone derivatives, compounds similar to the target showed significant inhibition of acid ceramidase (AC), an enzyme implicated in sphingolipid metabolism and associated with several diseases including cancer and neurodegenerative disorders .
Case Studies
- Neuroblastoma Cells : The compound was tested in human neuroblastoma SH-SY5Y cells, revealing its potential to engage targets relevant to cancer therapy. The results indicated that certain derivatives exhibited favorable pharmacokinetic profiles and effective target engagement .
- Antimicrobial Activity : In a separate evaluation of related compounds, some derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Pharmacological Implications
Given its biological profile, 2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide may serve as a lead compound for developing novel therapeutic agents targeting metabolic disorders and cancers associated with dysregulated sphingolipid metabolism.
Comparación Con Compuestos Similares
Comparison with Structural Analogs: Oxadiazole Derivatives
describes four 1,3,4-oxadiazole derivatives (compounds 18–21 ) sharing the 2,3-dihydrobenzo[b][1,4]dioxin moiety. These compounds differ in their substituents and heterocyclic cores, providing a basis for structural and functional comparisons.
Comparison with Carboxamide-Based Pesticides
and list pesticidal carboxamides with divergent backbones but shared functional motifs (e.g., amide linkages, halogenated aryl groups).
Table 2: Comparison with Pesticidal Carboxamides
Key Observations:
- Cyclopropane Utility: Cyclanilide shares the cyclopropane moiety with the target, which is often used to confer conformational rigidity and metabolic resistance .
- Activity Inference: Isoxaben’s isoxazole-carboxamide structure parallels the target’s oxazole core, hinting at possible herbicidal or antifungal applications, though the dihydrobenzodioxin may redirect bioactivity toward other targets .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis optimization requires careful control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) often accelerate amide bond formation but may risk side reactions .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethers (THF) improve selectivity in cyclopropane coupling .
- Reaction time : Extended durations (>24 hours) may improve yields but risk decomposition; monitor via TLC or HPLC .
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher yields, side reactions |
| Solvent | DMF, THF, DMSO | Solubility vs. selectivity |
| Reaction Time | 12–24 hours | Balance between completion and degradation |
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane and dihydrobenzodioxin ring integration; 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) and detects impurities .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and cyclopropane C-H vibrations .
Methodological Tip : Combine multiple techniques for cross-validation, especially when structural analogs complicate interpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise .
- Structural analogs : Compare activity against derivatives (e.g., thiazole vs. oxazole carboxamides) to isolate pharmacophore contributions .
- Data triangulation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm mechanism .
Example : If one study reports anti-cancer activity but another does not, verify purity (HPLC >95%), test in multiple cell lines, and assess solubility in assay media .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : Models binding to enzymes/receptors (e.g., kinases) using software like AutoDock Vina; validate with mutagenesis studies .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize synthetic targets .
- QSAR : Correlate substituent effects (e.g., cyclopropane vs. ethyl groups) with activity using regression models .
Case Study : A 2025 study combined docking with SPR (surface plasmon resonance) to identify high-affinity binding to HDAC isoforms, explaining its epigenetic activity .
Experimental Design Considerations
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Synthesize analogs with variations in:
-
Cyclopropane ring (e.g., substituents, ring size) .
-
Benzodioxin moiety (e.g., halogenation, methyl groups) .
- Bioactivity Profiling : Test against a panel of targets (e.g., kinases, GPCRs) to map selectivity .
Data Analysis Tip : Use PCA (principal component analysis) to cluster analogs by structural/activity profiles, highlighting key pharmacophores .
Q. What strategies mitigate instability during in vitro assays?
- pH Buffering : Maintain physiological pH (7.4) to prevent carboxamide hydrolysis .
- Light Protection : Shield from UV exposure to avoid benzodioxin ring degradation .
- Cryopreservation : Store stock solutions in DMSO at -80°C with desiccants .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
